

common pitfalls in GEM-5 usage and how to avoid them

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GEM-5

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GEM-5 Technical Support Center

Welcome to the **GEM-5** Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered while using the **GEM-5** simulator.

Frequently Asked Questions (FAQs)

Q1: What are the basic requirements to build and run **GEM-5**?

To build **GEM-5**, you will need a Linux environment (Ubuntu 22.04 or 24.04 are regularly tested) with the following dependencies installed: git, gcc (version 10 to 13) or clang (version 7 to 16), SCons (version 3.0 or greater), and Python (version 3.6+).^[1] For a smoother experience, especially for new users, pre-configured Docker images are also available.^[1] It is highly recommended to avoid compiling **GEM-5** on a virtual machine as it can be very slow.^[2]

Q2: What is the difference between gem5.opt, gem5.debug, and gem5.fast binaries?

These are different build targets for the **GEM-5** binary, each serving a specific purpose.^{[3][4]}

- gem5.debug: Compiled with no optimizations and includes debug symbols. This is the slowest binary but is most useful for debugging with tools like GDB.^{[3][4]}
- gem5.opt: Compiled with most optimizations (e.g., -O3) and includes debug symbols. This offers a good balance between performance and debuggability.^{[3][4]}

- `gem5.fast`: Compiled with optimizations and without assertion checks for maximum speed. This should be used for performance runs when debugging is not required.[\[5\]](#)

Q3: What is the difference between Syscall Emulation (SE) mode and Full System (FS) mode?

GEM-5 supports two main simulation modes:

- Syscall Emulation (SE) Mode: In SE mode, **GEM-5** simulates user-space instructions of a program, and system calls are trapped and emulated by the host operating system.[\[6\]](#) This mode is generally faster as it does not simulate a full operating system.[\[7\]](#) However, it is less representative of a real system as it lacks OS interactions.[\[7\]](#)
- Full System (FS) Mode: In FS mode, **GEM-5** simulates a complete hardware system, including devices and an operating system.[\[6\]](#) This mode offers higher fidelity and is necessary for detailed studies of OS interactions and complex workloads, but it is also slower and more complex to set up.[\[7\]](#)

For initial development and testing, SE mode is often sufficient. For final, more accurate results, FS mode is generally preferred.[\[7\]](#) Note that the legacy `se.py` and `fs.py` scripts have been deprecated in favor of the `gem5` standard library.[\[8\]](#)[\[9\]](#)

Troubleshooting Guides

Build & Compilation Issues

Q: My **GEM-5** build fails with the error `collect2: fatal error: ld terminated with signal 9 [Killed]`. What should I do?

This error indicates that the build process was terminated by the operating system because it ran out of memory. Building **GEM-5** can be memory-intensive, especially when using multiple parallel jobs (the `-j` flag in `scons`).

Solution:

- Reduce the number of parallel jobs: Try running the build command with a lower number for the `-j` flag (e.g., `scons build/ALL/gem5.opt -j2`).[\[2\]](#)

- Close other memory-intensive applications: Ensure that your system has enough free memory before starting the build.
- Build on a machine with more RAM: If the issue persists, you may need to use a machine with more physical memory. A modern 64-bit host platform is recommended, as compiling **GEM-5** can require up to 1GB of memory per core.[\[6\]](#)

Simulation Errors

Q: I'm getting a fatal error during simulation. How can I debug this?

A fatal error in **GEM-5** typically points to a configuration issue or an unhandled condition in the simulator.

Solution:

- Examine the error message: The error message itself often provides clues about the source of the problem.
- Enable debug flags: **GEM-5** has a powerful printf-style debugging system using debug flags. [\[10\]](#) You can enable specific flags from the command line to get more detailed output from different simulator components. For example, to debug DRAM-related issues, you can use `--debug-flags=DRAM`.
- Use a debugger: For more complex issues, you can run the `gem5.debug` binary within a debugger like GDB.[\[11\]](#)[\[12\]](#) You can set breakpoints and inspect the state of the simulator to pinpoint the problem.[\[11\]](#)[\[12\]](#)
- Use Valgrind: Valgrind can be used to detect memory-related errors and leaks in **GEM-5**.[\[11\]](#)

Performance Issues

Q: My **GEM-5** simulations are running very slowly. How can I improve the performance?

GEM-5 simulation speed is influenced by several factors, including the complexity of the simulated system, the chosen CPU model, and the performance of the host machine.

Solutions:

- Use a simpler CPU model: For initial functional testing, use simpler and faster CPU models like AtomicSimpleCPU. For detailed performance studies, you can switch to more complex models like TimingSimpleCPU or the out-of-order O3CPU.
- Optimize the host machine: **GEM-5** performance is sensitive to the host machine's hardware, particularly the L1 cache size.[\[13\]](#)[\[14\]](#) Running on a machine with a larger L1 cache can significantly improve simulation speed.[\[13\]](#)
- Use the gem5.fast binary: For performance-critical simulations, use the gem5.fast binary, which is compiled with optimizations and without assertions.[\[5\]](#)
- Use checkpointing: For long-running simulations, you can take checkpoints and restore them later. This is useful for fast-forwarding to a region of interest before switching to a more detailed CPU model.

Performance Data

The following table summarizes the impact of the host machine's L1 cache size on **GEM-5** simulation performance.

Host CPU	L1d Cache Size	L1i Cache Size	Relative Simulation Speed
Intel Xeon Gold 6242R	32 KB	32 KB	1x
Apple M1	128 KB	192 KB	1.7x - 3.02x

Data synthesized from a profiling study on **GEM-5** performance.[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol for Evaluating **GEM-5** Performance with Varying Cache Sizes

This protocol outlines the steps to measure the impact of simulated cache sizes on the performance of a benchmark application running in **GEM-5**.

1. System Configuration:

- CPU: TimingSimpleCPU
- Memory: SingleChannelDDR3_1600
- ISA: X86
- Simulation Mode: Syscall Emulation (SE)

2. Benchmark:

- A simple benchmark that performs a series of memory-intensive operations (e.g., matrix multiplication). The benchmark should be compiled statically for the X86 architecture.

3. Experimental Setup:

- Create a Python configuration script for the **GEM-5** simulation.
- The script should allow for varying the L1 instruction and data cache sizes as command-line parameters.
- The script will set up the system with the specified CPU, memory, and a simple cache hierarchy (L1i and L1d caches connected to a memory bus).

4. Execution:

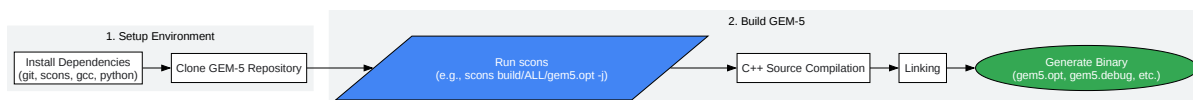
- Run a series of simulations, sweeping through a range of L1 instruction and data cache sizes (e.g., 8KB, 16KB, 32KB, 64KB).
- For each simulation, record the simulated time taken to complete the benchmark, which can be found in the stats.txt output file.

5. Analysis:

- Plot the simulated execution time as a function of the L1 cache size to observe the performance impact.

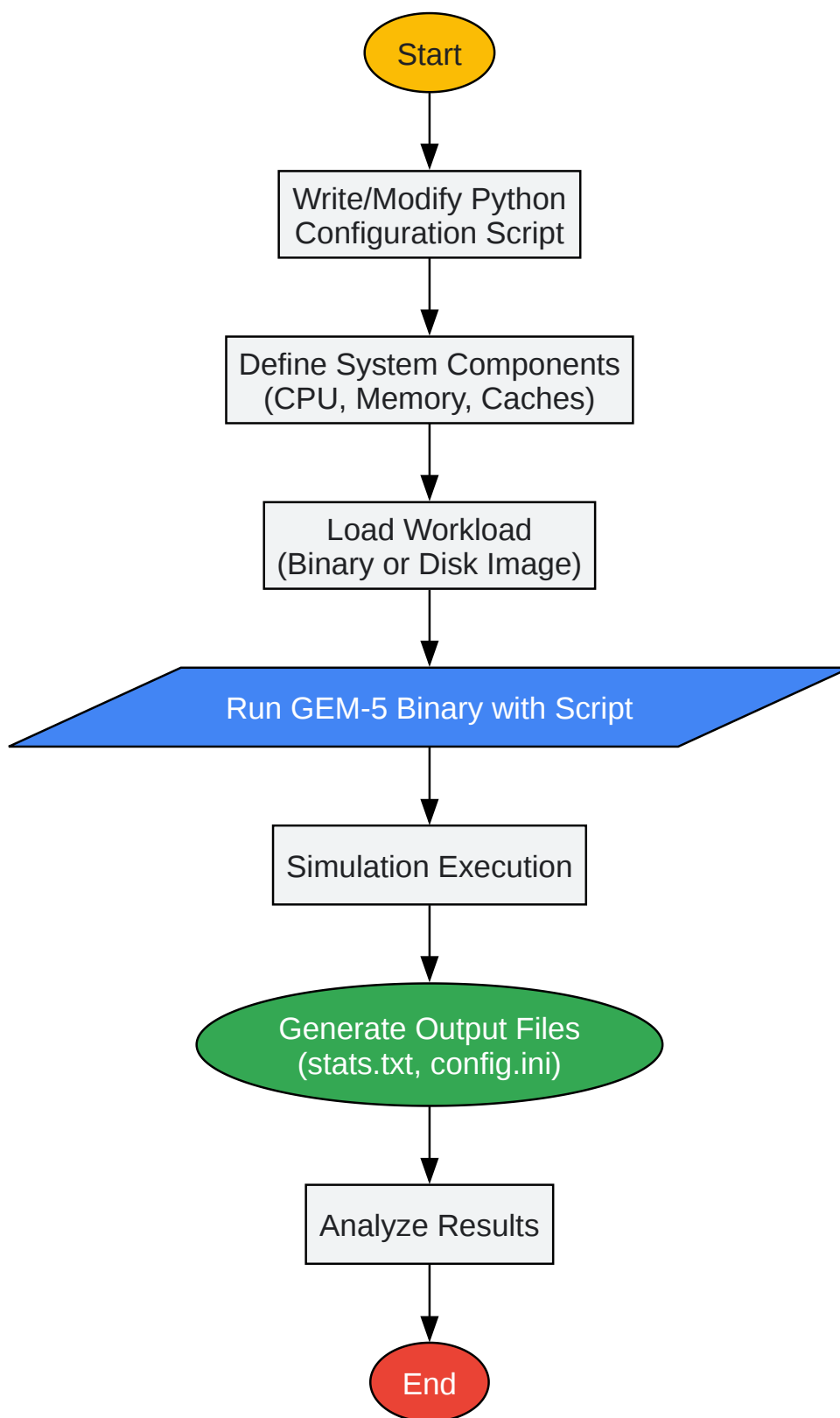
Visualizations

Below are diagrams illustrating key workflows in **GEM-5**.



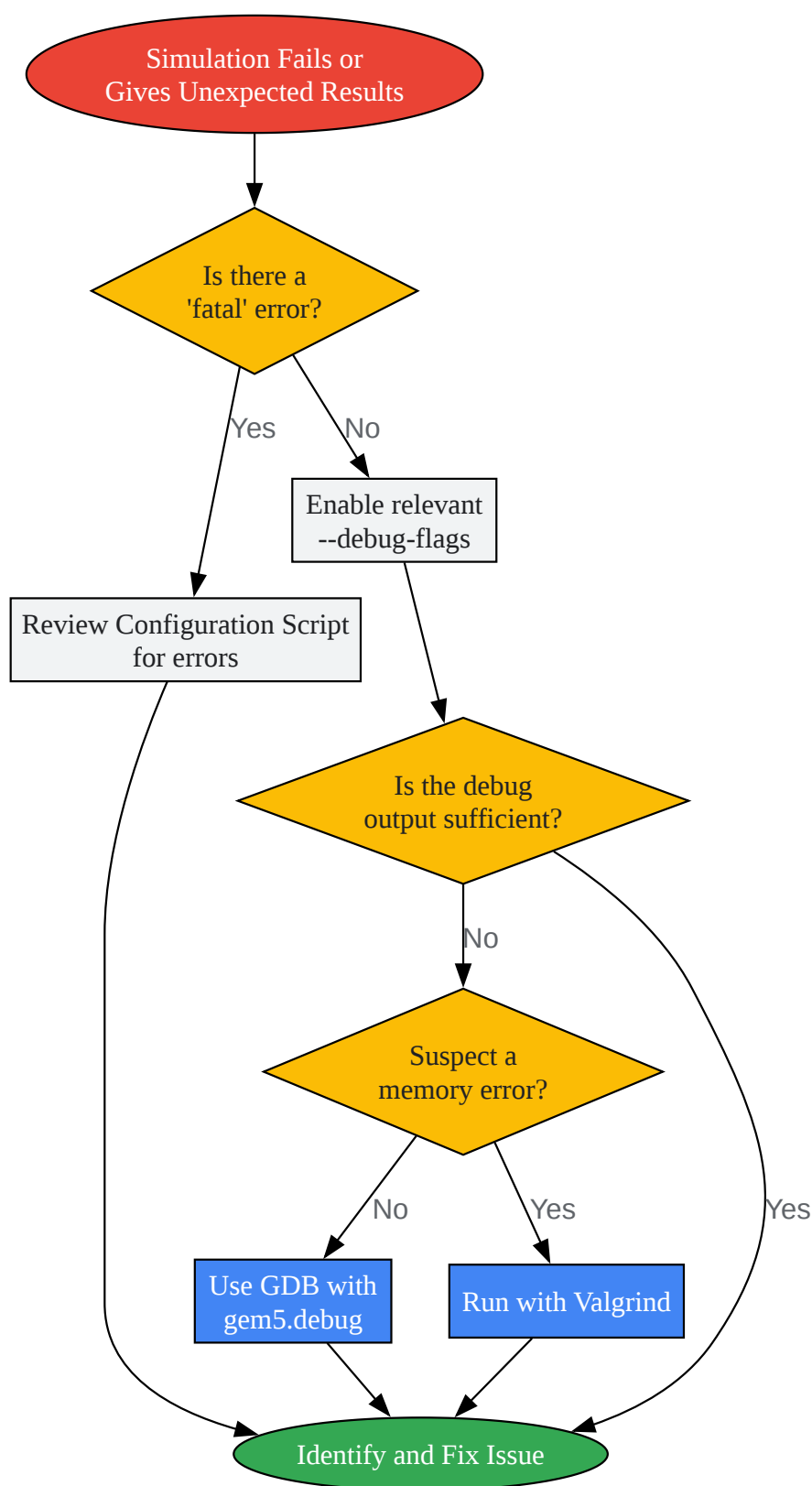
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GEM-5 Build Process



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GEM-5 Simulation Workflow



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GEM-5 Debugging Workflow

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- To cite this document: BenchChem. [common pitfalls in GEM-5 usage and how to avoid them]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12410503#common-pitfalls-in-gem-5-usage-and-how-to-avoid-them\]](https://www.benchchem.com/product/b12410503#common-pitfalls-in-gem-5-usage-and-how-to-avoid-them)

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